molecular formula C9H12N2O2 B13328621 Ethyl 2,6-dimethylpyrimidine-4-carboxylate

Ethyl 2,6-dimethylpyrimidine-4-carboxylate

Cat. No.: B13328621
M. Wt: 180.20 g/mol
InChI Key: CPOJBEDZBQJOCK-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylpyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C9H12N2O2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-dimethylpyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include heating the mixture to temperatures ranging from 100°C to 150°C for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zinc chloride or other Lewis acids can be employed to accelerate the reaction. The use of solvent-free conditions or green solvents is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dimethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2,6-dimethylpyrimidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Used in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

  • Methyl 2,6-dimethylpyrimidine-4-carboxylate
  • 2,6-Dimethylpyrimidine-4-carboxylic acid
  • 2,6-Dimethylpyrimidine-4-carboxamide

Comparison: this compound is unique due to its ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl ester or carboxylic acid counterparts. The presence of the ethyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biological Activity

Ethyl 2,6-dimethylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with ethyl and methyl groups. Its chemical formula is C8H10N2O2C_8H_{10}N_2O_2, and it features an ethyl ester group at the 4-position, which influences its solubility and reactivity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The carboxylate group can form hydrogen bonds with enzymes or receptors, potentially influencing their activity.
  • Nucleic Acid Interaction : The compound may interact with nucleic acids, affecting processes such as DNA replication and transcription, which are crucial for cellular function and proliferation.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC ranging from 40 to 50 µg/mL against common pathogens such as E. coli and Staphylococcus aureus .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays:

  • Cytotoxicity : The compound showed significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective inhibition of cell growth .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50/MIC
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylateStructureAntimicrobialMIC: 40 µg/mL
Mthis compoundStructureModerate cytotoxicityIC50: 12 µM
Ethyl 4-hydroxy-2-methylpyrimidine-6-carboxylateN/AAntitumorN/A

Case Studies

  • Antibacterial Study : A study conducted by researchers demonstrated that this compound significantly inhibited the growth of Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxicity Assessment : In a comparative study involving various pyrimidine derivatives, this compound was found to be one of the most potent compounds against the HCT-116 cell line, indicating its potential for further development in cancer therapy .

Properties

IUPAC Name

ethyl 2,6-dimethylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-6(2)10-7(3)11-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOJBEDZBQJOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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